Quinine hydrochloride dihydrate Quinine hydrochloride dihydrate An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.
Brand Name: Vulcanchem
CAS No.: 6119-47-7
VCID: VC20745771
InChI: InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14-,19-,20+;;;/m0.../s1
SMILES: COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl
Molecular Formula: C20H24N2O2.ClH.2H2O
C20H29ClN2O4
Molecular Weight: 396.9 g/mol

Quinine hydrochloride dihydrate

CAS No.: 6119-47-7

Cat. No.: VC20745771

Molecular Formula: C20H24N2O2.ClH.2H2O
C20H29ClN2O4

Molecular Weight: 396.9 g/mol

Purity: 98.0%

* For research use only. Not for human or veterinary use.

Quinine hydrochloride dihydrate - 6119-47-7

CAS No. 6119-47-7
Molecular Formula C20H24N2O2.ClH.2H2O
C20H29ClN2O4
Molecular Weight 396.9 g/mol
IUPAC Name (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride
Standard InChI InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14-,19-,20+;;;/m0.../s1
Standard InChI Key MPQKYZPYCSTMEI-FLZPLBAKSA-N
Isomeric SMILES COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.Cl
SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl
Appearance White Solid

Chemical Identity and Structure

Basic Information

Quinine hydrochloride dihydrate is represented by the molecular formula C₂₀H₂₄N₂O₂·HCl·2H₂O (alternatively written as C₂₀H₂₉ClN₂O₄) . This compound has a molecular weight of 396.91 g/mol and is registered under CAS number 6119-47-7 . The compound consists of the quinine base molecule with one molecule of hydrochloric acid and two water molecules, giving it unique properties compared to other quinine forms .

Molecular Structure and Nomenclature

The IUPAC name of this compound is (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride . Its structure features a quinoline ring system connected to a quinuclidine ring through a secondary alcohol linkage, with a methoxy group at the 6-position of the quinoline ring . The compound has several stereogenic centers that define its three-dimensional structure and biological activity.

Common Synonyms

The compound is known by various names across scientific and commercial contexts, including:

  • Quinine monohydrochloride dihydrate

  • Quinine HCl Dihydrate

  • Chinin Hydrochlorid Dihydrat

  • Cinchonan-9-ol, 6′-methoxy-, monohydrochloride, dihydrate, (8α,9R)- (9CI)

  • (R)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol hydrochloride dihydrate

Physical and Chemical Properties

Physical Characteristics

Quinine hydrochloride dihydrate appears as a white or almost white crystalline powder, or as fine, colorless needles . It possesses several distinctive physical properties that are summarized in Table 1.

Table 1: Physical Properties of Quinine Hydrochloride Dihydrate

PropertyValueReference
AppearanceWhite to nearly white crystalline powder or colorless needles
Melting Point115-116°C or 123°C (sources differ)
pH6.0
Specific Rotation-245° to -255° (D/20°C) (c=2, dil.HCl) (After Drying)
Water Content6.0-10.0%
HygroscopicityNot hygroscopic

Solubility Characteristics

The compound demonstrates good solubility in various solvents, which contributes to its versatility in different applications. It is soluble in:

  • Water

  • Ethanol

  • Chloroform (CHCl₃)

  • Methanol

This solubility profile facilitates its use in various formulations and research applications where different solvent systems may be required.

Identification Systems

Registry Numbers and Identifiers

Various identification systems are used to unambiguously identify quinine hydrochloride dihydrate across different databases and regulatory frameworks, as shown in Table 2.

Table 2: Identification Codes for Quinine Hydrochloride Dihydrate

Identification SystemCode/NumberReference
CAS Registry Number6119-47-7
Alternative CAS RN130-89-2
European Community (EC) Number612-097-2 or 205-001-1
UNII711S8Y0T33
ChEMBL IDCHEMBL3706390
DSSTox Substance IDDTXSID2047694
KEGG IDD02261
NCI Thesaurus CodeC75269

Applications and Uses

Food and Beverage Industry

One of the most prominent applications of quinine hydrochloride dihydrate is as a natural flavoring agent in the beverage industry . The compound is responsible for the distinctive bitter taste in:

  • Tonic water

  • Bitter lemon

  • Other beverages often used as mixers with gin or vodka

Regulatory frameworks govern the concentration of quinine in beverages, with the European Commission Regulation (EC) No 110/2008 specifying maximum allowable levels of 100 mg/kg for soft drinks and 250 mg/kg for spirit drinks, expressed as quinine base . Commercial tonic water typically contains approximately 60 mg of quinine base per liter .

Research and Analytical Applications

In scientific research, quinine hydrochloride dihydrate serves as:

  • A bioactive small molecule for investigating biological processes

  • A potassium channel blocker in electrophysiological studies

  • A fluorescent compound in certain analytical applications

  • A pharmaceutical primary standard for analytical method development and validation

Its well-defined physical and chemical properties make it valuable for various research applications requiring standardized materials.

Manufacturing and Quality Control

Production Methods

Quinine hydrochloride dihydrate is typically obtained through the salt formation of quinine extracted from Cinchona bark . Buchler GmbH is identified as a leading manufacturer of this compound, with both cGMP (current Good Manufacturing Practice) and IFS (International Featured Standard) certifications that ensure product quality and safety .

Quality Standards

Quality control for quinine hydrochloride dihydrate involves various analytical techniques to ensure compliance with specifications. Key quality parameters include:

Table 3: Quality Control Parameters for Quinine Hydrochloride Dihydrate

ParameterSpecificationReference
Assay98.0+% (After Drying)(as Anhydrous)(Titration)
AppearanceWhite to nearly white crystalline powder
Specific Rotation-245° to -255° degrees
pH6.0
Water Content6.0-10.0%

Regulatory Compliance

The compound is subject to various regulatory frameworks depending on its intended use:

  • Pharmaceutical applications: Compliance with pharmacopoeial standards (USP, Ph. Eur.)

  • Food applications: Adherence to food safety regulations such as European Commission Regulation (EC) No 110/2008

  • Research use: Various quality grades available for specific research applications

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